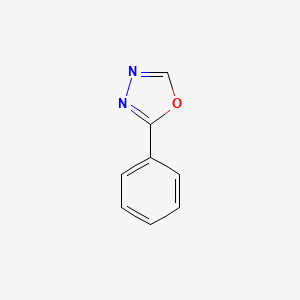

2-Phenyl-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-2-4-7(5-3-1)8-10-9-6-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOMRHKTIYBETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231799 | |

| Record name | 1,3,4-Oxadiazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-56-9 | |

| Record name | 5-Phenyl-1,3,4-Oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 825-56-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Oxadiazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Phenyl-1,3,4-oxadiazole from Benzoyl Hydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-phenyl-1,3,4-oxadiazole from benzoyl hydrazide, a key reaction in the generation of a versatile class of heterocyclic compounds. The 1,3,4-oxadiazole motif is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document details various synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols. Furthermore, it visualizes key synthetic pathways and a relevant biological signaling pathway to offer a complete technical resource for professionals in the field.

Introduction to 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This structural motif is of significant interest in drug discovery and development due to its favorable physicochemical properties and its ability to act as a bioisostere for amide and ester functional groups. The synthesis of this compound from the readily available precursor, benzoyl hydrazide, represents a fundamental and widely employed transformation in the synthesis of more complex, biologically active molecules.

Synthetic Methodologies

The synthesis of this compound from benzoyl hydrazide can be achieved through several key pathways, primarily involving cyclization reactions with a one-carbon donor or oxidative cyclization of an intermediate hydrazone. The most common methods include reaction with orthoesters, carboxylic acids, or their derivatives, followed by cyclodehydration, or the oxidative cyclization of N'-benzylidenebenzoylhydrazide.

Key Synthetic Routes:

-

Reaction with Triethyl Orthoformate: This is a direct and efficient one-pot method where benzoyl hydrazide is reacted with an excess of triethyl orthoformate, which serves as both the one-carbon source and the dehydrating agent.

-

Reaction with Formic Acid followed by Cyclodehydration: This two-step approach involves the initial formation of N-formyl-N'-benzoylhydrazine, which is then cyclized using a dehydrating agent.

-

Cyclodehydration using Phosphorus Oxychloride (POCl₃): A widely used and effective method for the cyclization of N,N'-diacylhydrazines, which can be formed in situ from benzoyl hydrazide and a suitable acylating agent.[1][2]

-

Oxidative Cyclization of Benzaldehyde Benzoyl Hydrazone: This method involves the initial condensation of benzoyl hydrazide with benzaldehyde to form a hydrazone, which is subsequently cyclized through an oxidative process.[3][4]

Quantitative Data Summary

The choice of synthetic route can significantly impact the yield and purity of the final product. The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and its derivatives from benzoyl hydrazide.

| Method | Reagents | Solvent | Temperature | Time | Yield (%) | Reference(s) |

| Reaction with Triethyl Orthoformate | Benzoyl hydrazide, Triethyl orthoformate | None | 140-150 °C | 20-24 h | High | [5] |

| Cyclodehydration | Aryl hydrazide, β-benzoyl propionic acid, POCl₃ | None | Reflux | 6-7 h | 72.45 | [1] |

| Oxidative Cyclization | Benzaldehyde benzoyl hydrazone, I₂, HgO | Chloroform | Reflux | - | - | [3] |

| Cyclodehydration of 1-acetyl-2-benzoyl hydrazine | Acetic anhydride, 60% Perchloric acid | Acetic anhydride | 5 °C to RT | 1 h | 30 | [6] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Reaction with Triethyl Orthoformate

Materials:

-

Benzoyl hydrazide

-

Triethyl orthoformate

Procedure:

-

A mixture of benzoyl hydrazide (1.0 equivalent) and triethyl orthoformate (10-15 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux at 140-150 °C for 20-24 hours.[5]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess triethyl orthoformate is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles using Phosphorus Oxychloride

Materials:

-

Aryl hydrazide (e.g., Benzoyl hydrazide) (1 M)

-

β-benzoyl propionic acid (1 M)

-

Phosphorus oxychloride (POCl₃) (5 mL)

-

Crushed ice

-

Sodium bicarbonate solution (20%)

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve the aryl hydrazide in phosphorus oxychloride.[1]

-

To this solution, add an equimolar amount of β-benzoyl propionic acid.[1]

-

Reflux the reaction mixture for 6-7 hours.[1]

-

After cooling to room temperature, pour the reaction mixture onto crushed ice.[1]

-

Neutralize the solution with a 20% sodium bicarbonate solution, which will cause a solid to precipitate.[1]

-

Filter the solid and wash it with water.

-

Recrystallize the crude product from methanol to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.[1]

Characterization of this compound

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of 2,5-disubstituted 1,3,4-oxadiazoles typically shows characteristic absorption bands for the C=N stretching vibration around 1600-1650 cm⁻¹ and the C-O-C stretching of the oxadiazole ring in the region of 1000-1300 cm⁻¹.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will show signals in the aromatic region corresponding to the protons of the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbons of the oxadiazole ring, typically in the range of 161-165 ppm, in addition to the signals for the phenyl ring carbons.[9]

Reaction Mechanisms and Biological Pathways

Visualizing the underlying chemical and biological processes is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the synthetic mechanism and a relevant signaling pathway.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Apoptotic Signaling Pathway

Some 2,5-disubstituted-1,3,4-oxadiazole derivatives have been shown to induce apoptosis in cancer cells through the p53 mediated intrinsic pathway.[10][11]

Caption: Role of oxadiazoles in apoptosis.

Conclusion

The synthesis of this compound from benzoyl hydrazide is a cornerstone reaction for accessing a class of compounds with significant therapeutic potential. This guide has provided an in-depth overview of the primary synthetic routes, supported by quantitative data and detailed experimental protocols. The visualization of both the synthetic workflow and a key biological pathway offers a multi-faceted understanding of the importance of this chemical entity. Researchers and drug development professionals can leverage this information to efficiently synthesize and further explore the pharmacological applications of this compound and its derivatives.

References

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.journalagent.com [pdf.journalagent.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. journalspub.com [journalspub.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]

- 11. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 2-Phenyl-1,3,4-oxadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The stable, five-membered heterocyclic ring of 1,3,4-oxadiazole, with its unique electronic and structural features, serves as a versatile scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of a key parent compound in this class, 2-phenyl-1,3,4-oxadiazole. The data presented herein, including quantifiable properties, detailed experimental protocols, and relevant biological pathway visualizations, is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of 1,3,4-oxadiazole derivatives in drug discovery and development.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a quantitative basis for its handling, characterization, and further derivatization.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O | [3] |

| Molecular Weight | 146.15 g/mol | [3] |

| Melting Point | 34 °C | [3] |

| Boiling Point | 254 °C | [3] |

| Density | 1.179 g/cm³ | [3] |

| Flash Point | 111 °C | [3] |

Table 2: Solubility and Partitioning Behavior of this compound and its Derivatives

| Property | Value/Observation | Reference |

| Solubility in Water | Aryl-substituted 1,3,4-oxadiazoles exhibit significantly lower water solubility compared to their alkyl counterparts. | [1] |

| Solubility in Organic Solvents | Derivatives are generally soluble in solvents like DMSO, methanol, and chloroform. | [4] |

| pKa | Weakly basic, with a pKBH+ in the range of -1.8 to -5.2 for 2-phenyl-5-R-1,3,4-oxadiazoles in aqueous sulfuric acid. | [5] |

| logP (calculated for a related compound) | 2.04502 (for 3-Methyl-4-phenyl-1,2,5-oxadiazole) | [6] |

Table 3: Spectroscopic Data of this compound and its Derivatives

| Spectroscopic Technique | Key Observations | Reference |

| UV-Vis Spectroscopy | Absorption maxima are influenced by substituents on the phenyl and oxadiazole rings. For 2-amino-5-phenyl-1,3,4-oxadiazole, λmax is observed at 277 nm in Ethanol. | [7] |

| Infrared (IR) Spectroscopy | Characteristic peaks include C=N stretching of the oxadiazole ring (around 1600-1630 cm⁻¹), C-O-C stretching (around 1040-1220 cm⁻¹), and aromatic C-H stretching (around 3030 cm⁻¹). | [4] |

| ¹H NMR Spectroscopy | Aromatic protons of the phenyl ring typically appear as multiplets in the range of δ 7.0-8.5 ppm. | [8] |

| ¹³C NMR Spectroscopy | The carbon atoms of the 1,3,4-oxadiazole ring typically resonate at approximately δ 162-165 ppm. | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and the determination of its key physicochemical properties.

Synthesis of this compound

A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. The following protocol is a general representation of this synthetic route.

Materials:

-

Benzohydrazide

-

Benzoyl chloride

-

Pyridine (as a base)

-

Phosphorus oxychloride (POCl₃) (as a dehydrating agent)

-

Dichloromethane (DCM) (as a solvent)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Preparation of N,N'-dibenzoylhydrazine: To a solution of benzohydrazide in dichloromethane, an equimolar amount of pyridine is added. The mixture is cooled in an ice bath. Benzoyl chloride is then added dropwise with continuous stirring. The reaction is allowed to proceed at room temperature overnight.

-

Work-up: The reaction mixture is washed with a saturated solution of sodium bicarbonate and then with water. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude N,N'-dibenzoylhydrazine.

-

Cyclodehydration: The crude N,N'-dibenzoylhydrazine is refluxed in an excess of phosphorus oxychloride for several hours.

-

Isolation and Purification: After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried. The crude this compound is then purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by determining its melting point.

Determination of Physicochemical Properties

1. Determination of logP (Shake-Flask Method): The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is a standard technique for its experimental determination.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Separatory funnel

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

A known concentration of this compound is prepared in the aqueous phase.

-

Equal volumes of the aqueous solution and n-octanol are added to a separatory funnel.

-

The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

-

The funnel is allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

The logP is then calculated as the base-10 logarithm of P.

2. UV-Visible Spectroscopy: UV-Vis spectroscopy is used to determine the absorption characteristics of a compound, which is related to its electronic structure.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

A dilute solution of this compound is prepared in the chosen solvent.

-

The spectrophotometer is calibrated using a blank solution (the pure solvent).

-

The UV-Vis spectrum of the sample solution is recorded over a suitable wavelength range (e.g., 200-400 nm).

-

The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Signaling Pathway: Anticonvulsant Action via GABAergic Pathway Modulation

Many 1,3,4-oxadiazole derivatives exhibit anticonvulsant activity, which is often attributed to their interaction with the GABAergic system, particularly as positive allosteric modulators of GABAₐ receptors, similar to benzodiazepines.[10] The following diagram illustrates this proposed mechanism of action.

Caption: Proposed anticonvulsant mechanism of this compound derivatives via GABAergic pathway modulation.

References

- 1. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. [GABA-ergic system and antiepileptic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 2-Phenyl-1,3,4-Oxadiazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential spectroscopic techniques used to characterize 2-phenyl-1,3,4-oxadiazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The structural elucidation of these molecules is fundamental to understanding their structure-activity relationships (SAR) and advancing drug discovery efforts.

General Synthesis of this compound Derivatives

The most common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles, including the 2-phenyl derivatives, involves the cyclodehydration of N,N'-diacylhydrazines or the reaction of an acid hydrazide with a carboxylic acid or its derivative.[3] A widely used method employs phosphorus oxychloride (POCl₃) as the dehydrating agent.[3] The general workflow is crucial for planning the synthesis and subsequent purification and analysis of the target compounds.

Caption: General synthetic workflow for this compound derivatives.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the successful synthesis and purity of the target compounds.[4] Each technique provides unique structural information, and together they allow for unambiguous characterization.[3]

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. For this compound derivatives, the spectra are typically characterized by absorption bands resulting from π→π* and n→π* transitions within the conjugated system formed by the phenyl and oxadiazole rings.[4][5] The position of the absorption maximum (λmax) is sensitive to the nature and position of substituents on the aromatic rings.[4]

Table 1: UV-Vis Absorption Data for Representative this compound Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 2-(2-Anilinoethyl)-5-phenyl-1,3,4-oxadiazole | — | 283 | [6] |

| 2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Methanol | 218, 288 | [5] |

| 2-Alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles | Aqueous Methanol | ~350-480 | [5][7] |

| 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazoles | Dichloromethane | ~335-365 | [8] |

IR spectroscopy is used to identify the presence of specific functional groups. The IR spectra of this compound derivatives show characteristic absorption bands for the heterocyclic ring and the phenyl substituents.[4]

Table 2: Characteristic IR Absorption Frequencies

| Functional Group / Vibration | Wavenumber (cm⁻¹) | Description | Reference |

| C-H stretch (Aromatic) | 3100 - 3000 | Stretching vibration of C-H bonds in phenyl rings. | [9] |

| C=N stretch (Oxadiazole ring) | 1620 - 1530 | Stretching vibration of the carbon-nitrogen double bond. | [9][10] |

| C=C stretch (Aromatic) | 1600 - 1450 | In-plane skeletal vibrations of the phenyl rings. | [9] |

| C-O-C stretch (Oxadiazole ring) | 1250 - 1020 | Asymmetric and symmetric stretching of the C-O-C linkage. | [9][10] |

| N-N stretch (Oxadiazole ring) | 1070 - 1020 | Stretching vibration of the nitrogen-nitrogen single bond. | [4] |

NMR spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.[4]

¹H NMR: The protons on the phenyl rings of these derivatives typically resonate in the downfield region (δ 7.0–8.5 ppm) due to the deshielding effect of the aromatic system.[5][11] The specific chemical shifts and coupling patterns depend on the substitution pattern on the rings.

¹³C NMR: The carbon atoms of the 1,3,4-oxadiazole ring exhibit characteristic chemical shifts at low field, typically between δ 150 and 170 ppm.[7] The carbons of the phenyl rings resonate in the range of δ 120–140 ppm, with the ipso-carbon (the carbon attached to the oxadiazole ring) appearing at a different shift.

Table 3: NMR Data for Representative this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

| 2,5-Diphenyl-1,3,4-oxadiazole | ¹H | 7.5-7.6 (m, 6H, Ar-H), 8.1-8.2 (m, 4H, Ar-H) | [12] |

| This compound | ¹³C | 124.3, 127.3, 129.3, 132.3 (Phenyl-C), 162.8, 164.7 (Oxadiazole-C) | |

| 2-Hexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | ¹³C | 167.9, 162.5 (Oxadiazole C-2, C-5) | [5] |

| 5-(2-Phenethyl)-1,3,4-oxadiazole-2-thiol | ¹³C | 160.09, 179.06 (Oxadiazole C-5, C-2) |

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern.[4] Under electron ionization (EI), 1,3,4-oxadiazole derivatives often undergo characteristic fragmentation pathways involving the cleavage of the heterocyclic ring.[13] The molecular ion peak (M⁺) is usually observed, confirming the molecular formula.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis and characterization.

This protocol is a representative example adapted from common literature procedures.[3]

-

Preparation of Benzohydrazide: A mixture of ethyl benzoate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (50 mL) is refluxed for 6-8 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the resulting solid is washed with cold water and recrystallized from ethanol to yield benzohydrazide.

-

Cyclodehydration: Benzohydrazide (0.01 mol) and 4-chlorobenzoic acid (0.01 mol) are mixed in phosphorus oxychloride (10 mL).

-

The reaction mixture is refluxed for 5-7 hours.

-

After cooling to room temperature, the mixture is carefully poured onto crushed ice with stirring.

-

The solution is neutralized with a 20% sodium bicarbonate solution, leading to the precipitation of a solid.

-

The solid product is filtered, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to give the final compound.

-

UV-Vis Spectroscopy: A dilute solution of the compound (e.g., 10⁻⁵ M) is prepared in a suitable UV-grade solvent (e.g., methanol, ethanol, or dichloromethane). The spectrum is recorded using a double-beam UV-Visible spectrophotometer, typically from 200 to 600 nm.[5][14]

-

IR Spectroscopy: The spectrum is typically recorded using the KBr pellet method. A small amount of the dried sample is mixed with spectroscopic grade KBr and pressed into a thin, transparent disk. The spectrum is recorded on an FTIR spectrometer.[3][9]

-

NMR Spectroscopy: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.[3][5]

-

Mass Spectrometry: The sample is introduced into the mass spectrometer (e.g., via direct insertion probe for EI-MS). The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.[5][15]

Application in Drug Discovery: Targeting Signaling Pathways

Many this compound derivatives exhibit potent biological activity by interacting with key proteins in cellular signaling pathways. For example, some derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial tyrosine kinase involved in angiogenesis, which is a hallmark of cancer.[16]

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

References

- 1. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalspub.com [journalspub.com]

- 5. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2,5-DIPHENYL-1,3,4-OXADIAZOLE(725-12-2) 1H NMR spectrum [chemicalbook.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Crystal Structure of 2-Phenyl-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole ring is a crucial pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 2-phenyl-1,3,4-oxadiazole core, in particular, serves as a versatile scaffold for the development of novel therapeutic agents. Understanding the precise three-dimensional arrangement of this core structure is paramount for rational drug design and for elucidating structure-activity relationships (SAR).

Crystal Structure Analysis

As a proxy for the core this compound, the crystal structure of 2,5-diphenyl-1,3,4-oxadiazole offers valuable insights into the geometric parameters and packing interactions of this class of compounds. The crystallographic data for 2,5-diphenyl-1,3,4-oxadiazole (COD ID: 7232443) reveals key structural features.[4]

The 1,3,4-oxadiazole ring is an electron-deficient system, and its derivatives are known for their thermal stability and luminescence properties.[5] In the solid state, the planarity of the oxadiazole ring, in conjunction with the phenyl substituents, facilitates significant π-π stacking interactions, which are crucial in determining the crystal packing.[6] The phenyl rings are often slightly twisted out of the plane of the central oxadiazole ring.[6]

Below is a table summarizing the crystallographic data for 2,5-diphenyl-1,3,4-oxadiazole.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₀N₂O |

| Molecular Weight | 222.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | I 1 a 1 |

| a (Å) | 12.7131 |

| b (Å) | 23.6491 |

| c (Å) | 22.6770 |

| α (°) | 90 |

| β (°) | 101.732 |

| γ (°) | 90 |

| Volume (ų) | 6676.9 |

| Z | 24 |

Data obtained from the Crystallography Open Database (COD ID: 7232443).[4]

The following diagram illustrates the molecular structure of 2,5-diphenyl-1,3,4-oxadiazole.

Caption: Molecular structure of 2,5-diphenyl-1,3,4-oxadiazole.

Experimental Protocols

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[2][7] The following protocol is a representative example for the synthesis of a this compound derivative.

Materials:

-

Substituted benzoic acid

-

Thionyl chloride

-

Hydrazine hydrate

-

Appropriate aromatic acid chloride

-

Phosphorus oxychloride

-

Ethanol

-

Pyridine (optional)

Procedure:

-

Preparation of Acid Hydrazide: A mixture of the substituted benzoic acid and an excess of thionyl chloride is refluxed for 2-3 hours. The excess thionyl chloride is removed by distillation. The resulting acid chloride is then slowly added to a solution of hydrazine hydrate in ethanol at 0-5 °C with constant stirring. The mixture is stirred for an additional 2-3 hours at room temperature. The precipitated acid hydrazide is filtered, washed with cold water, and recrystallized from ethanol.

-

Preparation of N,N'-Diacylhydrazine: The synthesized acid hydrazide is dissolved in a suitable solvent (e.g., pyridine, dioxane) and cooled to 0-5 °C. An equimolar amount of the desired aromatic acid chloride is added dropwise with stirring. The reaction mixture is stirred at room temperature for 4-6 hours. The resulting N,N'-diacylhydrazine is isolated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization.

-

Cyclization to 1,3,4-Oxadiazole: The N,N'-diacylhydrazine is refluxed in an excess of phosphorus oxychloride for 5-7 hours. After cooling, the reaction mixture is poured onto crushed ice with stirring. The solid product that separates out is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any acidic impurities. The crude this compound derivative is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

The following diagram outlines the general synthetic workflow.

Caption: General workflow for the synthesis of this compound derivatives.

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction.

Protocol:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents (e.g., ethanol, ethyl acetate).[8]

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα).

-

Structure Solution and Refinement: The collected diffraction data are processed to obtain the unit cell parameters and reflection intensities. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Non-hydrogen atoms are typically refined with anisotropic displacement parameters. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

The workflow for crystal structure determination is depicted below.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Biological Activity and Signaling Pathways

While specific signaling pathways for the unsubstituted this compound are not extensively documented, numerous derivatives have been reported to exhibit a wide range of biological activities, offering insights into their potential mechanisms of action.

Derivatives of this compound have shown promise as:

-

Anticancer Agents: These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) and thymidylate synthase.[1] Some derivatives have demonstrated potent cytotoxicity against various cancer cell lines.[9]

-

Antimicrobial Agents: The 1,3,4-oxadiazole scaffold is a known pharmacophore in the development of antibacterial and antifungal agents.[2][10]

-

Enzyme Inhibitors: The structural features of the this compound core allow for interactions with the active sites of various enzymes, leading to their inhibition.[1] For instance, some derivatives have been shown to inhibit glucosidase.[11]

A generalized signaling pathway illustrating the potential anticancer mechanism of action for a this compound derivative is presented below. This diagram depicts the inhibition of a key enzyme involved in cancer cell proliferation, leading to the induction of apoptosis.

References

- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jchemrev.com [jchemrev.com]

- 4. CID 139205494 | C84H60N12O6 | CID 139205494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,3,4-Oxadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole core is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and versatile biological activity. This five-membered heterocyclic ring, featuring one oxygen and two nitrogen atoms, is a key structural motif in a multitude of compounds with a wide array of therapeutic applications. This technical guide provides an in-depth exploration of the discovery and historical development of 1,3,4-oxadiazole compounds, from their initial synthesis to their emergence as a privileged scaffold in drug discovery.

The Dawn of a New Heterocycle: The First Synthesis of 1,3,4-Oxadiazole

The journey of 1,3,4-oxadiazole began in 1965 when C. Ainsworth reported the first synthesis of the parent, unsubstituted compound. The synthesis was achieved through the thermolysis of ethyl formate formylhydrazone. This foundational work opened the door for the exploration of this new class of heterocyclic compounds.

Experimental Protocol: Ainsworth's Synthesis of 1,3,4-Oxadiazole (1965)

Procedure:

A sample of ethyl formate formylhydrazone is placed in a distillation apparatus. The compound is heated under atmospheric pressure, leading to its thermal decomposition. The volatile products are collected by distillation. The distillate is then purified by fractional distillation to yield pure 1,3,4-oxadiazole.

The Evolution of a Scaffold: Key Synthetic Methodologies

Following Ainsworth's initial discovery, chemists developed a plethora of synthetic routes to access substituted 1,3,4-oxadiazoles, significantly expanding the chemical space and enabling the exploration of their structure-activity relationships. One of the most widely adopted methods is the oxidative cyclization of acylhydrazones.

Key Experiment: Oxidative Cyclization of Acylhydrazones

A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the oxidative cyclization of N'-arylidene acetohydrazides. This method often utilizes reagents such as iodine in the presence of a base.

Experimental Protocol: Iodine-Mediated Oxidative Cyclization

To a solution of the respective acylhydrazone (1 mmol) in a suitable solvent such as dimethyl sulfoxide (DMSO), potassium carbonate (K2CO3) (2 mmol) is added. To this mixture, a solution of iodine (I2) (1.5 mmol) in the same solvent is added dropwise with stirring. The reaction mixture is then heated at a specific temperature (e.g., 80-100 °C) for a designated time (typically a few hours) and the progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water. The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.[1][2]

From Curiosity to Clinic: The Emergence of Biological Activity

The true potential of the 1,3,4-oxadiazole scaffold was unveiled with the discovery of its diverse biological activities. Compounds incorporating this ring system have been shown to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5] This has led to the development of several clinically used drugs, such as the HIV integrase inhibitor Raltegravir and the anticancer agent Zibotentan.

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro activity of selected 1,3,4-oxadiazole derivatives against various cancer cell lines, demonstrating the potency of this chemical class.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | SGC-7901 (Gastric) | 1.61 ± 0.06 | [6] |

| 2 | SGC-7901 (Gastric) | 2.56 ± 0.11 | [6] |

| 8 | HepG2 (Liver) | 1.2 ± 0.2 | [6] |

| 9 | HepG2 (Liver) | 0.8 ± 0.2 | [6] |

| 15a | MCF-7 (Breast) | 2.5 ± 0.35 | [7] |

| 15b | MCF-7 (Breast) | 1.85 ± 0.28 | [7] |

| 15a | MDA-MB-231 (Breast) | 4.88 ± 1.74 | [7] |

| 15b | MDA-MB-231 (Breast) | 2.27 ± 0.73 | [7] |

| 16 | HCT-116 (Colon) | 0.28 | [6] |

| 33 | MCF-7 (Breast) | 0.34 ± 0.025 | [6] |

| Compound 18 (NSC-776965) | Panel of 60 cell lines | 1.41 - 15.8 | [8] |

| Compound 27 (NSC-776971) | Panel of 60 cell lines | 0.40 - 14.9 | [8] |

| 4h | A549 (Lung) | <0.14 | [9] |

| 4i | A549 (Lung) | 1.59 | [9] |

| 4l | A549 (Lung) | 1.80 | [9] |

| Compound ID | Cancer Cell Line | Growth Percent (%) | Reference |

| Compound 18 (NSC-776965) | Mean | 66.23 | [8] |

| Compound 27 (NSC-776971) | Mean | 46.61 | [8] |

Unraveling the Mechanism: Targeting Key Signaling Pathways

A significant breakthrough in understanding the anticancer activity of 1,3,4-oxadiazole compounds was the identification of Focal Adhesion Kinase (FAK) as a key molecular target. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, all of which are critical processes in cancer progression and metastasis.[10][11][12]

The FAK Signaling Pathway

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins to downstream effectors that regulate key cellular processes. Inhibition of FAK by 1,3,4-oxadiazole compounds disrupts this signaling cascade, leading to reduced cancer cell motility and survival.

Caption: FAK Signaling Pathway and its Inhibition by 1,3,4-Oxadiazole Compounds.

A Roadmap for Discovery: Experimental and Logical Workflow

The discovery and development of novel 1,3,4-oxadiazole-based therapeutics follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

General Workflow for 1,3,4-Oxadiazole Drug Discovery

The following diagram outlines the typical workflow employed in the discovery of new 1,3,4-oxadiazole drug candidates.

Caption: A typical drug discovery workflow for 1,3,4-oxadiazole based compounds.

Conclusion

From its humble beginnings in a thermal decomposition reaction, the 1,3,4-oxadiazole scaffold has blossomed into a mainstay of medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and broad spectrum of biological activities have cemented its status as a privileged structure in the ongoing quest for novel and effective therapeutics. The continued exploration of this remarkable heterocycle promises to yield even more life-changing medicines in the years to come.

References

- 1. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 2. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, and in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Core of 2-Phenyl-1,3,4-oxadiazole: A Theoretical and Computational Deep Dive for Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical and computational studies centered on 2-phenyl-1,3,4-oxadiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. We delve into the fundamental molecular properties, spectroscopic characteristics, and quantum chemical analysis of this core structure. This document summarizes key quantitative data, details relevant experimental and computational protocols, and visualizes associated workflows and biological pathways to offer a comprehensive resource for professionals engaged in drug design and development.

Introduction

The 1,3,4-oxadiazole ring is a vital pharmacophore, and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The this compound core, in particular, serves as a foundational structure for numerous therapeutic agents. Understanding the intrinsic electronic and structural properties of this core molecule is paramount for the rational design of novel, more potent, and selective drug candidates.

Computational chemistry offers powerful tools to elucidate these properties at a molecular level.[4] Techniques such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies provide invaluable insights into molecular geometry, reactivity, and interaction with biological targets.[1][4] This guide will systematically present the theoretical underpinnings and practical application of these computational methods to the study of this compound.

Molecular Properties and Computational Analysis

The structural and electronic characteristics of this compound have been extensively investigated using computational methods. Density Functional Theory (DFT) calculations, often employing the B3LYP functional with various basis sets, are a common approach to optimize the molecular geometry and predict its electronic properties.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting the molecule's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O | [5] |

| Molecular Weight | 146.15 g/mol | [5] |

| Exact Mass | 146.048013 u | [5] |

| InChIKey | ZEOMRHKTIYBETG-UHFFFAOYSA-N | [5] |

Quantum Chemical Descriptors

Quantum chemical calculations provide a deeper understanding of the molecule's reactivity and stability. Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) are key descriptors in this regard.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability.[5]

The Molecular Electrostatic Potential (MEP) surface visualizes the charge distribution on the molecule, highlighting regions that are prone to electrophilic and nucleophilic attack.

| Computational Parameter | Description | Typical Findings for this compound Derivatives | Reference |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The phenyl ring and oxadiazole ring contribute significantly to the HOMO. | [5] |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The LUMO is often localized over the oxadiazole ring and the adjacent phenyl ring. | [5] |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A larger energy gap suggests higher stability and lower reactivity. | [5] |

| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the molecular surface. | Negative potential (red/yellow) is typically observed around the nitrogen and oxygen atoms of the oxadiazole ring, indicating sites for electrophilic attack. Positive potential (blue) is found around the hydrogen atoms. | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is commonly achieved through the cyclization of benzoyl hydrazide. Several methods have been reported, often employing a dehydrating agent.[1][2]

General Protocol:

-

Preparation of Benzoyl Hydrazide: Benzoic acid is esterified, typically with ethanol in the presence of a catalytic amount of sulfuric acid, to yield ethyl benzoate. The resulting ester is then reacted with hydrazine hydrate to produce benzoyl hydrazide.[2]

-

Cyclization to this compound: Benzoyl hydrazide is reacted with a one-carbon source, such as triethyl orthoformate or formic acid, often with a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), under reflux conditions.[1] A mixture of benzoyl hydrazide and phosphorus oxychloride can also be heated to yield the desired product.[6]

-

Workup and Purification: The reaction mixture is typically poured into crushed ice and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford pure this compound.[1]

Spectroscopic Characterization

The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure.

| Technique | Key Spectral Features | Reference |

| ¹H NMR | Aromatic protons of the phenyl ring appear as multiplets in the range of δ 7.5-8.2 ppm. The proton on the oxadiazole ring appears as a singlet at around δ 8.5-9.0 ppm. | [5] |

| ¹³C NMR | Signals for the carbon atoms of the phenyl and oxadiazole rings are observed in the aromatic region (δ 120-170 ppm). | [5] |

| FT-IR (cm⁻¹) | Characteristic peaks include C=N stretching (around 1610-1650), C-O-C stretching (around 1020-1250), and aromatic C-H stretching (around 3000-3100). | [5] |

| UV-Vis (λ_max) | Absorption maxima are typically observed in the UV region, corresponding to π→π* transitions of the conjugated system. | [5] |

Computational Workflow

A typical computational workflow for studying this compound and its derivatives in a drug discovery context involves several sequential steps.

Biological Relevance and Signaling Pathways

Derivatives of this compound have been extensively investigated for their potential to modulate various biological pathways, particularly in the context of cancer therapy. These compounds have been shown to inhibit key enzymes involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4][7] Inhibition of these receptors can disrupt downstream signaling cascades like the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.[8][9]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several 1,3,4-oxadiazole derivatives have demonstrated the ability to inhibit this pathway, leading to apoptosis and reduced tumor growth.[8]

Conclusion

This compound represents a privileged scaffold in medicinal chemistry. The integration of theoretical and computational methodologies provides a robust framework for understanding its fundamental properties and for guiding the development of novel therapeutic agents. This technical guide has summarized the key computational analyses, experimental protocols, and biological contexts relevant to this important molecule, offering a valuable resource for researchers in the field of drug discovery. The continued exploration of this chemical space, aided by the computational tools discussed herein, holds significant promise for the future of medicine.

References

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ijacskros.com [ijacskros.com]

- 7. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

basic reaction mechanisms of 1,3,4-oxadiazole ring formation

An In-depth Technical Guide on the Core Reaction Mechanisms of 1,3,4-Oxadiazole Ring Formation

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole motif is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This five-membered heterocyclic ring is a key component in a variety of therapeutic agents, including the antiretroviral drug Raltegravir and the anticancer agent Zibotentan.[1] A thorough understanding of its formation is therefore critical for the design and synthesis of novel drug candidates. This guide elucidates the fundamental reaction mechanisms for constructing the 1,3,4-oxadiazole core, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Synthetic Strategies and Mechanisms

The synthesis of the 1,3,4-oxadiazole ring is predominantly achieved through several key cyclization strategies. These methods offer varying degrees of efficiency, substrate scope, and operational simplicity.

Cyclodehydration of 1,2-Diacylhydrazines

The most common and direct route to 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[1][2] This reaction involves the removal of a water molecule from the diacylhydrazine precursor, typically facilitated by a strong dehydrating agent.

Mechanism: The reaction is initiated by the activation of one of the carbonyl oxygens by the dehydrating agent. This is followed by an intramolecular nucleophilic attack from the adjacent amide nitrogen, leading to a tetrahedral intermediate. Subsequent elimination of water and the dehydrating agent's conjugate base yields the stable aromatic 1,3,4-oxadiazole ring.

A wide array of dehydrating agents can be employed, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), triflic anhydride, and the Burgess reagent.[2][3][4] The choice of reagent can influence reaction conditions and yields. For instance, silica-supported dichlorophosphate under microwave irradiation offers an environmentally benign option with high yields.[1]

Oxidative Cyclization of Acylhydrazones

Another prevalent method for synthesizing 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones, which are typically prepared from the condensation of an aldehyde with a hydrazide.[5][6] This approach involves an intramolecular cyclization coupled with an oxidation step.

Mechanism: The acylhydrazone undergoes an intramolecular cyclization to form a non-aromatic oxadiazoline intermediate. This intermediate is then oxidized to the stable 1,3,4-oxadiazole. A variety of oxidizing agents have been successfully used, including iodine, chloramine-T, Dess-Martin periodinane, and N-chlorosuccinimide (NCS) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][6] Microwave irradiation can often accelerate this reaction.[1]

One-Pot Synthesis from Carboxylic Acids and Hydrazides

Efficient one-pot syntheses have been developed that combine carboxylic acids and acid hydrazides to form 2,5-disubstituted 1,3,4-oxadiazoles directly.[7] This method avoids the isolation of the intermediate 1,2-diacylhydrazine.

Mechanism: The reaction proceeds through the initial formation of a 1,2-diacylhydrazine intermediate in situ, which then undergoes cyclodehydration as described previously. Coupling reagents or dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are employed to facilitate both the initial condensation and the subsequent ring closure.[7]

Synthesis from Tetrazoles (Huisgen Reaction)

The Huisgen reaction provides an alternative route to 2,5-disubstituted 1,3,4-oxadiazoles starting from 5-substituted tetrazoles and acid chlorides or anhydrides.[1][8][9]

Mechanism: The reaction is initiated by the N-acylation of the tetrazole ring by the acid chloride. This N-acylated tetrazole intermediate is unstable and undergoes a thermal rearrangement. This rearrangement involves the elimination of a nitrogen molecule (N₂) and subsequent ring-opening to form a nitrilimine intermediate, which then cyclizes to the 1,3,4-oxadiazole product.[9]

Quantitative Data Summary

The efficiency of 1,3,4-oxadiazole synthesis is highly dependent on the chosen method and reaction conditions. The following tables summarize representative quantitative data for the key synthetic routes.

Table 1: Cyclodehydration of 1,2-Diacylhydrazines

| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| POCl₃ | - | Reflux | 2-3 | 80-95 | [2] |

| SOCl₂ | - | Reflux | 2-4 | 75-90 | [3] |

| PPA | - | 100 | 2-4 | 70-85 | [3] |

| EDC | DCM | RT | 2-4 | 70-92 | [7] |

| XtalFluor-E | DCM | RT | 1-2 | 75-95 | [7] |

| Burgess Reagent | THF | Reflux (MW) | 0.1-0.25 | 80-95 | [5] |

Table 2: Oxidative Cyclization of Acylhydrazones

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chloramine-T | Ethanol | MW | 0.1-0.2 | 80-92 | [1] |

| NCS/DBU | Acetonitrile | RT | 0.5-1 | 80-94 | [7] |

| Iodine/K₂CO₃ | DMSO | 100 | 2-4 | 70-88 | [10] |

| Cu(OTf)₂ | Toluene | 110 | 12 | 60-85 | [5] |

| Dess-Martin Periodinane | DCM | RT | 1-3 | 75-90 | [6] |

Table 3: One-Pot Synthesis from Carboxylic Acids and Hydrazides

| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| POCl₃ | - | Reflux | 4-6 | 70-85 | [7] |

| PPA | - | 120-140 | 3-5 | 65-80 | [2] |

| TBTU/TsCl | DMF | 80 | 2-4 | 70-90 | [6] |

| Deoxo-Fluor | THF | RT | 1-3 | 68-91 | [7] |

Key Experimental Protocols

The following sections provide generalized methodologies for the principal synthetic routes to 1,3,4-oxadiazoles. Researchers should optimize these protocols based on their specific substrates.

Protocol 1: Cyclodehydration of a 1,2-Diacylhydrazine using POCl₃

-

Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the 1,2-diacylhydrazine (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) dropwise to the flask at 0 °C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.

Protocol 2: Oxidative Cyclization of an Acylhydrazone using Iodine

-

Setup: In a round-bottom flask, dissolve the acylhydrazone (1.0 eq) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

-

Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) and iodine (I₂, 1.5 eq) to the solution.

-

Reaction: Heat the reaction mixture at 100 °C for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a 10% sodium thiosulfate (Na₂S₂O₃) solution to quench the excess iodine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 1,3,4-oxadiazole.

Protocol 3: One-Pot Synthesis from a Carboxylic Acid and Hydrazide

-

Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq), the acid hydrazide (1.0 eq), and a coupling agent like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) (1.1 eq) in a solvent such as N,N-Dimethylformamide (DMF).

-

Intermediate Formation: Stir the mixture at room temperature for 1-2 hours to form the intermediate 1,2-diacylhydrazine.

-

Cyclization: Add a dehydrating agent system, for example, tosyl chloride (TsCl, 1.2 eq) and a base like triethylamine (2.0 eq).

-

Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours until TLC indicates the completion of the reaction.

-

Work-up: Cool the reaction mixture and pour it into ice-water.

-

Isolation: Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purification: Purify the crude product by recrystallization or column chromatography.

References

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 8. 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

The Solubility Profile of 2-Phenyl-1,3,4-oxadiazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-phenyl-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a central resource for understanding and applying the solubility data of this compound.

Executive Summary

This compound is a key structural motif in a variety of biologically active molecules. Its solubility is a critical parameter influencing its behavior in biological systems and its suitability for various applications. This guide summarizes the available solubility data for this compound in a range of common solvents and provides a detailed experimental protocol for researchers to determine its solubility in their specific systems of interest.

Solubility of this compound

Aryl-substituted 1,3,4-oxadiazoles, such as this compound, generally exhibit low solubility in aqueous solutions. The presence of the phenyl group significantly decreases its solubility in water. Qualitative studies on similar 2-alkyl-5-phenyl-1,3,4-oxadiazole derivatives indicate high solubility in several organic solvents.[1]

Table 1: Qualitative and Quantitative Solubility of this compound

| Solvent | Formula | Type | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Water | H₂O | Protic, Polar | 25 | Insoluble | Aryl substituent significantly lowers aqueous solubility. |

| Hexane | C₆H₁₄ | Aprotic, Non-polar | 25 | Insoluble | |

| Acetone | C₃H₆O | Aprotic, Polar | 25 | Highly Soluble | Based on data for similar 2-alkyl-5-phenyl-1,3,4-oxadiazoles.[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic, Polar | 25 | Highly Soluble | Based on data for similar 2-alkyl-5-phenyl-1,3,4-oxadiazoles.[1] |

| Diethyl Ether (Et₂O) | C₄H₁₀O | Aprotic, Non-polar | 25 | Highly Soluble | Based on data for similar 2-alkyl-5-phenyl-1,3,4-oxadiazoles.[1] |

| Isopropanol | C₃H₈O | Protic, Polar | 25 | Highly Soluble | Based on data for similar 2-alkyl-5-phenyl-1,3,4-oxadiazoles.[1] |

| Toluene | C₇H₈ | Aprotic, Non-polar | 25 | Highly Soluble | Based on data for similar 2-alkyl-5-phenyl-1,3,4-oxadiazoles.[1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the widely accepted isothermal saturation (shake-flask) method followed by gravimetric analysis. This method is robust and can be adapted for various solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Conical flasks with stoppers

-

Thermostatic shaker bath

-

Analytical balance (accurate to ±0.0001 g)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

-

Evaporating dish

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. It is recommended to sample and analyze the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[2]

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the solution to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature, avoiding the collection of any solid particles.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm pore size) that is compatible with the solvent.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean and dry evaporating dish (W₁).

-

Transfer a precise volume of the clear filtrate into the pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the filtrate (W₂).

-

Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating may be applied if the compound is thermally stable.

-

Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound to dry the solid residue to a constant weight.

-

Cool the dish in a desiccator and weigh it (W₃).

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

Data Calculation

-

Weight of the solute (dissolved this compound):

-

Weight of solute = W₃ - W₁

-

-

Weight of the solvent:

-

Weight of solvent = W₂ - W₃

-

-

Solubility ( g/100 g solvent):

-

Solubility = (Weight of solute / Weight of solvent) x 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Experimental workflow for solubility determination.

Logical Relationship of Solubility Determination

The following diagram outlines the logical progression and dependencies in a typical solubility study.

Caption: Logical flow of a solubility study.

References

The 1,3,4-Oxadiazole Ring System: A Technical Guide to its Electronic Properties for Drug Discovery and Materials Science

For: Researchers, scientists, and drug development professionals.

Abstract

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant interest in medicinal chemistry and materials science. Its unique electronic properties, characterized by an electron-deficient nature, contribute to its diverse applications, ranging from a bioisosteric replacement for amide and ester groups in drug candidates to a functional component in organic light-emitting diodes (OLEDs). This technical guide provides an in-depth exploration of the core electronic characteristics of the 1,3,4-oxadiazole system, supported by quantitative data, detailed experimental protocols, and visual representations of its role in relevant biological pathways and experimental workflows.

Core Electronic Properties of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and one oxygen atom within the five-membered ring.[1] This electron deficiency is a defining feature that governs its chemical reactivity, physical properties, and interactions with biological targets. The two pyridine-type nitrogen atoms exert a strong electron-withdrawing effect, which reduces the aromaticity of the ring compared to furan. Consequently, electrophilic substitution reactions on the carbon atoms of the oxadiazole ring are generally difficult to achieve.[2][3]

The primary electronic characteristics can be summarized as follows:

-

Electron-Withdrawing Nature: The ring acts as a strong electron-withdrawing group, influencing the electronic properties of attached substituents. This property is crucial for its application as an electron-transporting material in OLEDs, as it helps to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection.[4]

-

Bioisosterism: In medicinal chemistry, the 1,3,4-oxadiazole moiety is frequently employed as a bioisostere for carboxylic acids, esters, and carboxamides.[1][5] This substitution can lead to improved metabolic stability, enhanced pharmacokinetic profiles, and favorable lipophilicity.[6][7]

-

Chemical Reactivity: The low electron density at the carbon atoms (positions 2 and 5) makes them susceptible to nucleophilic attack, which can sometimes lead to ring cleavage. Conversely, the nitrogen atoms, having a higher electron density, are the preferred sites for electrophilic attack, especially when the ring is substituted with electron-releasing groups.[2]

-

Photophysical Properties: Many 2,5-disubstituted 1,3,4-oxadiazole derivatives exhibit strong fluorescence and high quantum yields, making them valuable as luminescent materials.[8][9] Their electronic structure allows for efficient charge transfer in the excited state.[9]

Quantitative Electronic Data

The electronic properties of 1,3,4-oxadiazole derivatives can be quantified through various experimental and computational methods. The following tables summarize key electronic parameters for representative compounds.

Table 1: Frontier Molecular Orbital Energies of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference(s) |

| 2,5-diphenyl-1,3,4-oxadiazole (PPD) | - | - | - | |

| 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) | -6.06 | -2.16 | 3.90 | [10] |

| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (BP-OXA) | - | - | ~3.84 | [11][12] |

| 4-acetylphenyl derivative | -5.78 | -1.52 | 4.26 | [9] |

| 4-chlorophenyl derivative | - | - | - | [9] |

| 4-cyanophenyl derivative | - | - | - | [9] |

| 4-fluorophenyl derivative | - | - | - | [9] |

Table 2: Photophysical Properties of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference(s) |

| Fluorene & Phenolphthalein containing oxadiazole | Chloroform | ~302 | 356-373 | 0.3161 - 0.9077 | [8] |

| 2,5-disubstituted 1,3,4-oxadiazoles | Various organic solvents | - | - | - | [13] |

Table 3: Hammett Substituent Constants (σ)

| Substituent | σmeta | σpara |

| -CH3 | -0.07 | -0.17 |

| -C6H5 | 0.06 | 0.01 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

| -OH | 0.10 | -0.37 |

| -OCH3 | 0.12 | -0.27 |

| -NO2 | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -NH2 | -0.16 | -0.66 |

| (Data adapted from standard sources for Hammett constants and may not be specific to 1,3,4-oxadiazole systems but are used for general comparison of substituent electronic effects).[14][15][16] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of the electronic properties of 1,3,4-oxadiazole derivatives.

Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of diacylhydrazines.[17]

General Procedure:

-

Formation of Diacylhydrazine: An acid hydrazide (1 mmol) is reacted with an equimolar amount of an acid chloride (1 mmol) in a suitable solvent such as pyridine or dichloromethane at room temperature. The reaction mixture is stirred for 2-4 hours. The resulting diacylhydrazine can be isolated by filtration and washing with a non-polar solvent like hexane.

-